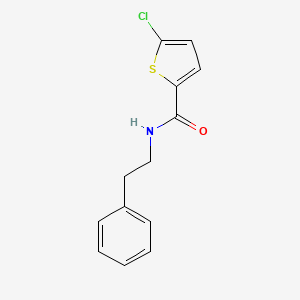![molecular formula C12H10Br2F6N2O B14949177 1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA is a synthetic organic compound characterized by the presence of trifluoromethyl and dibromophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA typically involves the reaction of 1,1-bis(trifluoromethyl)propylamine with 2,4-dibromophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA can undergo various chemical reactions, including:
Substitution Reactions: The dibromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with substituted groups on the phenyl ring.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: Breakdown products including amines and carbon dioxide.
科学研究应用
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, while the dibromophenyl group can facilitate interactions with aromatic residues in proteins. The urea linkage may also play a role in the compound’s overall activity by providing a stable scaffold for these interactions.
相似化合物的比较
Similar Compounds
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DICHLOROPHENYL)UREA
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIFLUOROPHENYL)UREA
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIMETHOXYPHENYL)UREA
Uniqueness
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA is unique due to the presence of both trifluoromethyl and dibromophenyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These features can enhance the compound’s performance in various applications compared to its analogs.
属性
分子式 |
C12H10Br2F6N2O |
|---|---|
分子量 |
472.02 g/mol |
IUPAC 名称 |
1-(2,4-dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
InChI |
InChI=1S/C12H10Br2F6N2O/c1-2-10(11(15,16)17,12(18,19)20)22-9(23)21-8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3,(H2,21,22,23) |
InChI 键 |
VLDMKCFZZDHLNM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=C(C=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949098.png)
![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)
![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B14949130.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14949133.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
![N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949139.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)
![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B14949180.png)
